(+)-Epibatidine dihydrochloride

Vue d'ensemble

Description

Epibatidine 2HCl is a potent nicotinic agonist.

Activité Biologique

(+)-Epibatidine dihydrochloride is a potent alkaloid derived from the skin of the Ecuadorian frog Epipedobates anthonyi. It is primarily known for its significant interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which has implications for analgesic effects and neuropharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

(+)-Epibatidine acts as a selective agonist at nAChRs, exhibiting a high affinity for the α4β2 subtype. The binding affinity is reported to be approximately for α4β2 and for α7 subtypes, indicating its potency compared to other nAChR ligands . The activation of these receptors leads to various physiological effects, including:

- Analgesia : The compound has been shown to produce analgesic effects without engaging opioid receptors, making it a candidate for non-opioid pain management .

- Neuroprotection : Studies indicate that (+)-epibatidine may up-regulate fibroblast growth factor (FGF) mRNA and protein levels in the rat brain, suggesting a neuroprotective role .

Pharmacokinetics

The pharmacokinetic profile of (+)-epibatidine indicates rapid absorption and distribution. In animal models, plasma concentrations following administration reflect significant bioavailability. For instance, a study found a plasma concentration of 5.8 ng/mL after an intraperitoneal injection of 10 µg/kg .

Table 1: Pharmacokinetic Parameters of (+)-Epibatidine

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Plasma Concentration | 5.8 ng/mL (10 µg/kg) |

| Metabolism | Predominantly by CYP450 enzymes |

| Excretion | Primarily via urine |

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potential of (+)-epibatidine:

- Analgesic Effects : A study evaluated novel epibatidine analogs in a rat model of neuropathic pain induced by chronic constriction injury (CCI). The results showed that these analogs provided significant relief from mechanical allodynia, highlighting their potential as analgesics .

- Neuropharmacological Applications : Research has demonstrated that (+)-epibatidine can be trained as a discriminative stimulus in mice, offering insights into its psychoactive properties and receptor interactions . This training was effective at doses as low as 0.0032 mg/kg.

- Metabolic Stability : Clinical studies involving the metabolism of (+)-epibatidine derivatives showed that a significant percentage remained unmodified in plasma and urine shortly after administration, indicating favorable metabolic stability which is crucial for therapeutic applications .

Safety and Toxicity

Despite its therapeutic potential, (+)-epibatidine exhibits high toxicity. It is classified as an acute toxic agent (Toxicity Class 2) due to its potent effects on both neuronal and neuromuscular systems . Careful consideration is required when developing therapeutic applications to mitigate risks associated with its use.

Applications De Recherche Scientifique

Neuropharmacological Research

Binding Affinity and Mechanism of Action

(+)-Epibatidine exhibits a high binding affinity for nAChRs, with a potency that is significantly greater than that of nicotine. This makes it a valuable tool for studying cholinergic signaling pathways. Research indicates that (+)-epibatidine can effectively cross the blood-brain barrier, allowing for its use in in vivo studies to assess nAChR activity in the central nervous system .

Case Study: Discriminative Stimulus Effects

A study demonstrated that (+)-epibatidine could be trained as a discriminative stimulus in C57BL/6J mice, highlighting its utility in pharmacological research. The findings showed that mice could differentiate between (+)-epibatidine and other nAChR agonists, suggesting its application in understanding the pharmacodynamics of nAChR ligands .

Pain Management

Analgesic Properties

Research has indicated that (+)-epibatidine possesses analgesic properties, making it a candidate for developing new pain management therapies. A study involving rat models of neuropathic pain revealed that (+)-epibatidine and its analogs were effective in reducing mechanical allodynia, suggesting potential applications in treating chronic pain conditions .

Data Table: Analgesic Effects of Epibatidine Derivatives

| Compound | Model | Effectiveness | Reference |

|---|---|---|---|

| (+)-Epibatidine | Chronic Constriction Injury (CCI) Model | Significant reduction in allodynia | |

| RTI-102 (Analog) | CCI Model | Comparable analgesic effects observed |

Cognitive Enhancement and Neuroprotection

Neuroprotective Effects

Studies have shown that (+)-epibatidine may enhance cognitive function through its action on nAChRs. It has been associated with upregulating fibroblast growth factor (FGF) mRNA levels, suggesting neuroprotective roles against neurodegenerative processes . This property positions it as a potential therapeutic agent for conditions like Alzheimer's disease.

Case Study: Metabolism and Stability

In clinical studies involving patients with early Alzheimer's disease, the metabolism of (+)-epibatidine was assessed, revealing that it maintains stability and efficacy over time. The majority of the compound was detected as unmodified shortly after administration, indicating favorable pharmacokinetics for therapeutic use .

Development of Smoking Cessation Aids

Role in Smoking Cessation Research

Due to its high affinity for nAChRs, (+)-epibatidine has been explored as a structural backbone for developing smoking cessation medications. Its unique properties allow researchers to investigate new compounds that could aid in nicotine dependence treatment by mimicking the effects of nicotine without the associated harmful effects .

Propriétés

Numéro CAS |

166374-43-2 |

|---|---|

Formule moléculaire |

C11H15Cl3N2 |

Poids moléculaire |

281.6 g/mol |

Nom IUPAC |

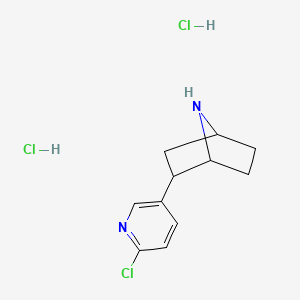

(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;dihydrochloride |

InChI |

InChI=1S/C11H13ClN2.2ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;/h1,4,6,8-10,14H,2-3,5H2;2*1H/t8-,9+,10+;;/m0../s1 |

Clé InChI |

DGNNWUINALNROG-ZHQIPATHSA-N |

SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl |

SMILES isomérique |

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl.Cl.Cl |

SMILES canonique |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl |

Apparence |

Solid powder |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Epibatidine Dihydrochloride; Epibatidine 2HCl; Epibatidine HCl; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.